molecular formula C12H11ClFN3O2S B15031264 N-(3-chloro-4-fluorophenyl)-2-(methylamino)-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide

N-(3-chloro-4-fluorophenyl)-2-(methylamino)-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide

Cat. No.: B15031264
M. Wt: 315.75 g/mol
InChI Key: LCBOWEGJRJOUBY-UHFFFAOYSA-N
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Description

N-(3-chloro-4-fluorophenyl)-2-(methylamino)-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide is a synthetic organic compound It is characterized by the presence of a thiazine ring, a chloro-fluorophenyl group, and a methylamino group

Preparation Methods

The synthesis of N-(3-chloro-4-fluorophenyl)-2-(methylamino)-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide typically involves multiple steps:

    Formation of the thiazine ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the chloro-fluorophenyl group: This step involves the substitution reaction where a chloro-fluorophenyl group is introduced to the thiazine ring.

    Addition of the methylamino group: This is usually done through a nucleophilic substitution reaction where a methylamine is added to the intermediate compound.

Industrial production methods may involve the optimization of these steps to increase yield and purity, often using catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

N-(3-chloro-4-fluorophenyl)-2-(methylamino)-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide undergoes various chemical reactions:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often using reducing agents like sodium borohydride.

    Substitution: The chloro and fluoro groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(3-chloro-4-fluorophenyl)-2-(methylamino)-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features.

    Material Science: The compound’s properties make it suitable for use in the development of new materials with specific characteristics.

    Biological Research: It is used in various biological assays to study its effects on different biological systems.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-fluorophenyl)-2-(methylamino)-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide involves its interaction with specific molecular targets. The compound binds to these targets, modulating their activity and leading to the desired biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

N-(3-chloro-4-fluorophenyl)-2-(methylamino)-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide can be compared with other similar compounds such as:

    N-(3-chloro-4-fluorophenyl)-4-methylbenzamide: This compound shares the chloro-fluorophenyl group but differs in the rest of its structure.

    N-(3-chloro-4-fluorophenyl)-4-fluoro-3-methylbenzenesulfonamide: Another compound with a similar phenyl group but different functional groups attached.

The uniqueness of this compound lies in its specific combination of functional groups and the resulting properties, making it suitable for particular applications that other similar compounds may not be able to fulfill.

Properties

Molecular Formula

C12H11ClFN3O2S

Molecular Weight

315.75 g/mol

IUPAC Name

N-(3-chloro-4-fluorophenyl)-2-methylimino-4-oxo-1,3-thiazinane-6-carboxamide

InChI

InChI=1S/C12H11ClFN3O2S/c1-15-12-17-10(18)5-9(20-12)11(19)16-6-2-3-8(14)7(13)4-6/h2-4,9H,5H2,1H3,(H,16,19)(H,15,17,18)

InChI Key

LCBOWEGJRJOUBY-UHFFFAOYSA-N

Canonical SMILES

CN=C1NC(=O)CC(S1)C(=O)NC2=CC(=C(C=C2)F)Cl

Origin of Product

United States

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